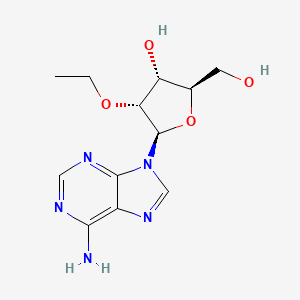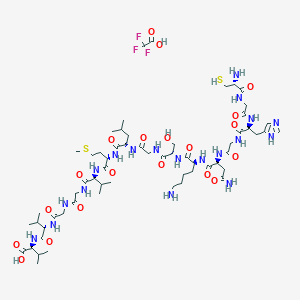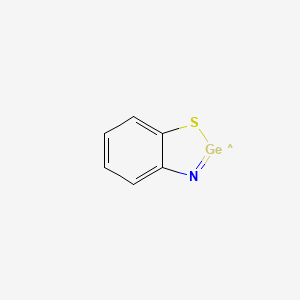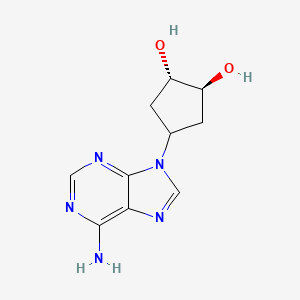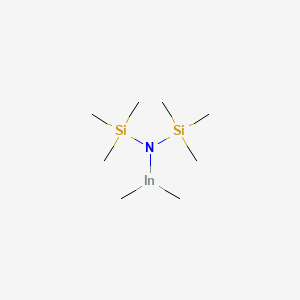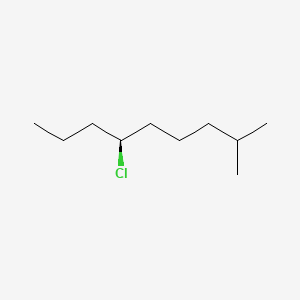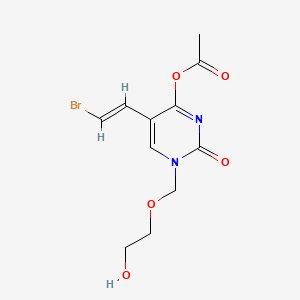
2-Hydroxytetradecyl methacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxytetradecyl methacrylate is an organic compound with the molecular formula C18H34O3. It is a methacrylate ester that contains a hydroxyl group attached to a tetradecyl chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of hydrogels and other polymeric materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Hydroxytetradecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-hydroxytetradecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxytetradecyl methacrylate undergoes several types of chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form polymers and copolymers. Common initiators for this reaction include azobisisobutyronitrile and benzoyl peroxide.
Esterification: The hydroxyl group in this compound can react with carboxylic acids to form esters.
Hydrolysis: Under acidic or basic conditions, the ester bond in this compound can be hydrolyzed to yield methacrylic acid and 2-hydroxytetradecanol.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile and benzoyl peroxide are used under controlled temperature conditions (typically 60-70°C).
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used under reflux conditions.
Hydrolysis: Acidic or basic conditions are employed, with common reagents including hydrochloric acid or sodium hydroxide.
Major Products Formed
Polymerization: Polymers and copolymers with various properties depending on the monomers used.
Esterification: Esters formed from the reaction with carboxylic acids.
Hydrolysis: Methacrylic acid and 2-hydroxytetradecanol.
Applications De Recherche Scientifique
2-Hydroxytetradecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used in the synthesis of hydrogels, which have applications in drug delivery, tissue engineering, and wound healing.
Biomedical Applications: The compound is used in the development of biocompatible materials for medical devices and implants.
Coatings and Adhesives: It is utilized in the formulation of UV-curable coatings and adhesives due to its excellent adhesion properties and chemical resistance.
Nanotechnology: this compound is employed in the synthesis of nanoparticles and nanocomposites for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-hydroxytetradecyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The hydroxyl group in the compound can participate in hydrogen bonding, enhancing the mechanical properties and stability of the resulting polymers. In biomedical applications, the biocompatibility of the compound is attributed to its hydrophilic nature, which promotes cell adhesion and proliferation.
Comparaison Avec Des Composés Similaires
2-Hydroxytetradecyl methacrylate can be compared with other methacrylate esters such as:
2-Hydroxyethyl methacrylate: Similar in structure but with a shorter alkyl chain, leading to different physical properties and applications.
2-Hydroxypropyl methacrylate: Another methacrylate ester with a different alkyl chain length, affecting its polymerization behavior and end-use applications.
2-Hydroxybutyl methacrylate: With a longer alkyl chain, this compound exhibits different solubility and mechanical properties compared to this compound.
The uniqueness of this compound lies in its long alkyl chain, which imparts specific hydrophobic and mechanical properties to the polymers formed from it. This makes it particularly suitable for applications requiring enhanced durability and chemical resistance.
Propriétés
Numéro CAS |
96591-14-9 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-hydroxytetradecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H34O3/c1-4-5-6-7-8-9-10-11-12-13-14-17(19)15-21-18(20)16(2)3/h17,19H,2,4-15H2,1,3H3 |
Clé InChI |
RLWDMMUWHLHTBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(COC(=O)C(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



